molecular formula C17H21NO3S B288181 N-cyclohexyl-6-methoxynaphthalene-2-sulfonamide

N-cyclohexyl-6-methoxynaphthalene-2-sulfonamide

Cat. No. B288181
M. Wt: 319.4 g/mol
InChI Key: KIJRRHUBHNWRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-6-methoxynaphthalene-2-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as NMS and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of NMS is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the replication of viruses by interfering with viral proteins.
Biochemical and Physiological Effects:
NMS has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to reduce the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Advantages and Limitations for Lab Experiments

NMS has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one limitation of NMS is its low water solubility, which can make it difficult to use in certain experiments.

Future Directions

For the study of NMS include its potential as an anti-cancer and anti-inflammatory drug, as well as its use as an anti-viral agent.

Synthesis Methods

NMS can be synthesized using different methods, but the most common method involves the reaction of 6-methoxynaphthalene-2-sulfonyl chloride with cyclohexylamine. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and the product is obtained in good yield after purification.

Scientific Research Applications

NMS has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. NMS has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to inhibit the replication of viruses such as HIV and HCV.

properties

Product Name

N-cyclohexyl-6-methoxynaphthalene-2-sulfonamide

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-cyclohexyl-6-methoxynaphthalene-2-sulfonamide

InChI

InChI=1S/C17H21NO3S/c1-21-16-9-7-14-12-17(10-8-13(14)11-16)22(19,20)18-15-5-3-2-4-6-15/h7-12,15,18H,2-6H2,1H3

InChI Key

KIJRRHUBHNWRJS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3CCCCC3

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3CCCCC3

Origin of Product

United States

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